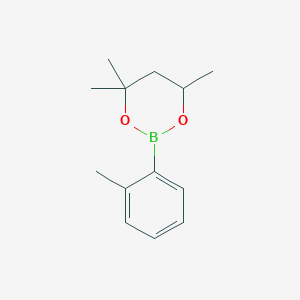
4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane
Übersicht
Beschreibung
4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane is a dioxaborinane compound that has been studied for its potential applications in scientific research. It is a cyclic boron-containing compound that can be used in various research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
1. Reagent for Transition Metal-Catalyzed Couplings
4,4,6-Trimethyl-1,3,2-dioxaborinane serves as an effective reagent in transition metal-catalyzed couplings. Notably, it provides stability and reactivity advantages over traditional reagents in vinylboronate Heck couplings, demonstrating improved selectivity and ease of preparation (Lightfoot et al., 2003). Similarly, it's an excellent reagent for palladium-catalyzed borylations of aryl bromides and iodides, facilitating the efficient production of boronic esters which are crucial intermediates in cross-coupling reactions (PraveenGanesh et al., 2008).
2. In Synthesis of Polyenes and Oxazinyl Derivatives
This compound is used as a two-carbon building block in the stereoselective synthesis of polyenes. It offers a route to synthesize 1,6-diphenyl-1,3,5-hexatrienes with varying alkene geometries through a series of controlled reactions (Lightfoot et al., 2005). Moreover, it reacts with dinitriles to form bis(5,6-dihydro-4,4,6-trimethyl-1,3-4H-oxazin-2-yl) derivatives, highlighting its versatility in synthesizing diverse organic compounds (Kuznetsov et al., 2010).
3. Conformational Analysis and Structural Studies
The compound also finds application in conformational studies. Its conformational isomerization has been extensively analyzed through quantum-chemical calculations and NMR spectroscopic data. These studies shed light on the structural dynamics and stability of 4,4,6-trimethyl-1,3,2-dioxaborinane and its derivatives, contributing to our understanding of their chemical behavior (Kuznetsov, 2011).
4. Application in Borylation Reactions
The stability and cost-effectiveness of 4,4,6-trimethyl-1,3,2-dioxaborinane make it a preferred choice for borylation reactions. It's used in conjunction with Buchwald's palladium catalyst for the borylation of reactive aryl halides, yielding boronic esters efficiently and affordably (PraveenGanesh et al., 2010).
Eigenschaften
IUPAC Name |
4,4,6-trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-10-7-5-6-8-12(10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXAHCZZPHENLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



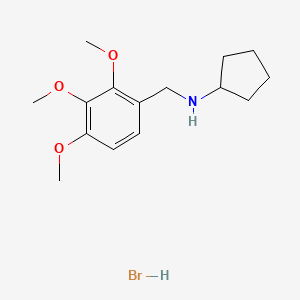
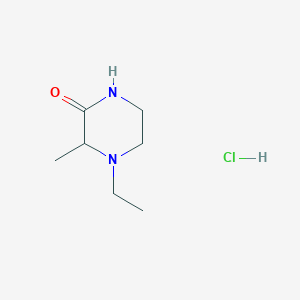
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)
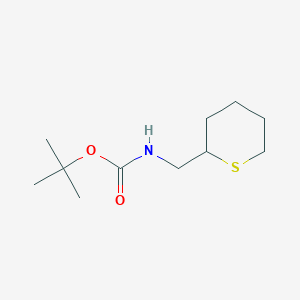
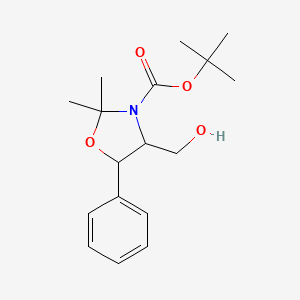
![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)

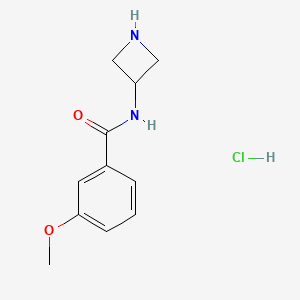
![(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B1379821.png)
![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B1379824.png)


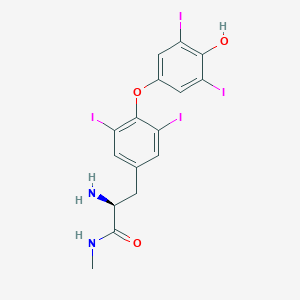
![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1379830.png)